2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 2-ethoxyphenol with 9-oxo-9H-benzo[f]indeno[2,1-c]quinoline-8-carbaldehyde. The resulting intermediate undergoes acetylation to form the final product .
Reaction Conditions::- Condensation: Typically carried out in a suitable solvent (e.g., ethanol or methanol) with acid or base catalysts.
- Acetylation: Acetic anhydride or acetyl chloride is used as the acetylating agent, often in the presence of a Lewis acid catalyst.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the phenyl or quinoline rings.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on the reaction conditions and the substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Studied for its pharmacological properties.
Industry: Used in the synthesis of novel materials.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth exploring related quinoline derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C30H21NO4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[2-ethoxy-4-(9-oxo-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-11-yl)phenyl] acetate |
InChI |
InChI=1S/C30H21NO4/c1-3-34-25-16-19(13-15-24(25)35-17(2)32)29-28-27(21-10-6-7-11-22(21)30(28)33)26-20-9-5-4-8-18(20)12-14-23(26)31-29/h4-16H,3H2,1-2H3 |
InChI Key |
OYIHHRYQVVKRSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65)OC(=O)C |
Origin of Product |
United States |
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